molecular formula C20H23ClN2 B12726872 Quinoline, 2-((N,N-diethylamino)methyl)-4-phenyl-, hydrochloride CAS No. 97634-02-1

Quinoline, 2-((N,N-diethylamino)methyl)-4-phenyl-, hydrochloride

Cat. No.: B12726872
CAS No.: 97634-02-1
M. Wt: 326.9 g/mol
InChI Key: PHPLDUNWIMTPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline, 2-((N,N-diethylamino)methyl)-4-phenyl-, hydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 2-((N,N-diethylamino)methyl)-4-phenyl-, hydrochloride typically involves the reaction of quinoline derivatives with N,N-diethylaminoethyl chloride hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-((N,N-diethylamino)methyl)-4-phenyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinoline compounds.

Scientific Research Applications

Quinoline, 2-((N,N-diethylamino)methyl)-4-phenyl-, hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Quinoline, 2-((N,N-diethylamino)methyl)-4-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, interfering with their normal functions. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

97634-02-1

Molecular Formula

C20H23ClN2

Molecular Weight

326.9 g/mol

IUPAC Name

N-ethyl-N-[(4-phenylquinolin-2-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C20H22N2.ClH/c1-3-22(4-2)15-17-14-19(16-10-6-5-7-11-16)18-12-8-9-13-20(18)21-17;/h5-14H,3-4,15H2,1-2H3;1H

InChI Key

PHPLDUNWIMTPMF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.